(3S,4R)-4-Pyrazol-1-yloxolan-3-ol

Description

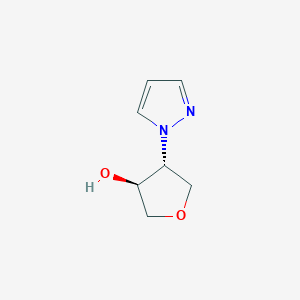

(3S,4R)-4-Pyrazol-1-yloxolan-3-ol is a chiral oxolane (tetrahydrofuran derivative) substituted with a pyrazole ring at the 4-position and a hydroxyl group at the 3-position. Its stereochemistry (3S,4R) confers distinct spatial and electronic properties, making it relevant in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name |

(3S,4R)-4-pyrazol-1-yloxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRGWBVTTJZGEB-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)O)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Pyrazol-1-yloxolan-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of pyrazole derivatives and oxolane precursors, which undergo cyclization in the presence of catalysts and under controlled temperature and pressure conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Pyrazol-1-yloxolan-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where the pyrazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically conducted under controlled temperatures, often in the range of 0°C to 100°C, depending on the specific reaction .

Major Products

Scientific Research Applications

(3S,4R)-4-Pyrazol-1-yloxolan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-4-Pyrazol-1-yloxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3S,4R)-4-Pyrazol-1-yloxolan-3-ol can be contextualized by comparing it to analogs with variations in substituents, stereochemistry, or heterocyclic systems. Below is a detailed analysis:

2.1. Substituent Variations: Pyrazole vs. Triazole/Pyrrole

- Triazole Derivatives : Compounds like 4-(5R-1H-1,2,3-triazol-1-yl)-3-(pyrrol-1-yl)furazans (e.g., compound 7 in ) feature triazole (three nitrogen atoms) and pyrrole substituents. Triazoles exhibit stronger dipole moments and metabolic stability compared to pyrazoles due to their additional nitrogen atom . However, pyrazole’s adjacent nitrogens may offer superior hydrogen-bonding specificity in enzyme inhibition.

- Pyrrole Derivatives: Pyrrole-containing oxolanes (e.g., intermediates in ) are synthesized via Paal-Knorr cyclization using 2,5-dimethoxytetrahydrofuran and acetic acid.

2.2. Stereochemical and Functional Group Comparisons

- Hydroxyl Group Positioning: The 3-hydroxyl group in this compound contrasts with analogs like 4-(pyrazol-1-yl)oxolane-3-carboxylic acid, where a carboxyl group replaces the hydroxyl.

- Stereochemical Impact : The (3S,4R) configuration distinguishes it from diastereomers like (3R,4S)-4-Pyrazol-1-yloxolan-3-ol. Such stereochemical differences can drastically alter binding affinities in chiral environments, as seen in kinase inhibitors or enzyme substrates.

Data Table: Key Properties of this compound and Analogs

Research Implications

- Medicinal Chemistry : Pyrazole’s hydrogen-bonding ability positions this compound as a candidate for targeting enzymes like kinases or proteases, where triazole analogs may lack specificity.

- Material Science: The hydroxyl group’s polarity could aid in designing hydrophilic catalysts or ionic liquids, contrasting with non-polar triazole/pyrrole systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.